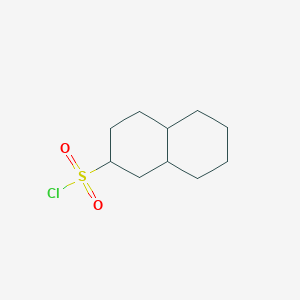

Decahydronaphthalene-2-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Decahydronaphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C₁₀H₁₇ClO₂S. It is a derivative of decahydronaphthalene, a bicyclic organic compound, and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Decahydronaphthalene-2-sulfonyl chloride can be synthesized through the oxidative chlorosulfonation of S-alkyl isothiouronium salts obtained from alkyl chlorides. This method involves the use of N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) as a chlorinating agent under mild reaction conditions . Another method involves the direct oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents like N-chlorosuccinimide (NCS) and tetrabutylammonium chloride .

Industrial Production Methods

Industrial production of sulfonyl chlorides, including this compound, often involves the dehydration of sulfonic acids using highly corrosive and toxic reagents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and thionyl chloride (SOCl₂) . These methods are efficient but require careful handling due to the hazardous nature of the reagents.

Chemical Reactions Analysis

Types of Reactions

Decahydronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with amines to form sulfonamides, which are important intermediates in medicinal chemistry.

Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: Reduction of sulfonyl chlorides can yield sulfides or thiols.

Common Reagents and Conditions

Substitution: Reagents like primary or secondary amines are used under basic conditions to form sulfonamides.

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or other oxidizing agents are used.

Reduction: Reducing agents like zinc dust and sulfuric acid can be employed.

Major Products Formed

Sulfonamides: Formed from substitution reactions with amines.

Sulfonic Acids: Formed from oxidation reactions.

Sulfides and Thiols: Formed from reduction reactions.

Scientific Research Applications

Decahydronaphthalene-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of decahydronaphthalene-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles, such as amines, to form sulfonamide bonds. This reaction is facilitated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

Naphthalene-2-sulfonic acid: An organic compound with similar sulfonyl functional groups but differs in its aromatic structure.

Tetralin (tetrahydronaphthalene): A related bicyclic compound used as a solvent and in hydrogen storage applications.

Uniqueness

Decahydronaphthalene-2-sulfonyl chloride is unique due to its saturated bicyclic structure, which provides different reactivity and stability compared to aromatic sulfonyl chlorides like naphthalene-2-sulfonic acid. Its versatility in forming sulfonamides and other derivatives makes it valuable in synthetic and medicinal chemistry.

Biological Activity

Decahydronaphthalene-2-sulfonyl chloride (DHNSC) is a sulfonyl chloride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of DHNSC, focusing on its antibacterial and antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonyl group attached to a decahydronaphthalene backbone. The presence of the sulfonyl chloride functional group makes it a versatile reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives known for their therapeutic applications.

Antibacterial Activity

DHNSC has been investigated for its antibacterial properties, particularly as a precursor for sulfonamide antibiotics. Sulfonamides are known to inhibit bacterial growth by acting as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This mechanism is significant as it disrupts the bacterial ability to produce nucleic acids and amino acids essential for growth and replication.

Table 1: Antibacterial Activity of Sulfonamide Derivatives Derived from DHNSC

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| DHNSC-derived sulfonamide A | Staphylococcus aureus | 32 µg/mL | |

| DHNSC-derived sulfonamide B | Escherichia coli | 16 µg/mL | |

| DHNSC-derived sulfonamide C | Bacillus subtilis | 8 µg/mL |

Antiviral Activity

In addition to its antibacterial properties, DHNSC has shown potential antiviral activity. Research indicates that certain sulfonamide derivatives can interfere with viral replication processes. For example, studies have demonstrated that these compounds can inhibit the replication of viruses by targeting specific viral enzymes or cellular pathways involved in viral entry or replication.

The primary mechanism of action of DHNSC and its derivatives involves the inhibition of key enzymes in bacterial and viral pathways. For bacteria, the inhibition of dihydropteroate synthase leads to a depletion of folate levels, ultimately affecting DNA synthesis. In viral systems, the exact mechanisms may vary but often involve disruption of viral polymerases or proteases.

Case Studies and Research Findings

-

Antibacterial Efficacy Study :

A study evaluated various DHNSC-derived sulfonamides against common bacterial pathogens. Results indicated that certain derivatives exhibited potent activity against multi-drug resistant strains, highlighting their potential as new therapeutic agents in combating antibiotic resistance . -

Antiviral Screening :

In vitro assays conducted on DHNSC derivatives revealed promising results against influenza virus strains. The study showed that these compounds could significantly reduce viral titers when administered at early stages of infection, suggesting their role as prophylactic agents . -

Toxicological Assessment :

Toxicity studies have been performed to assess the safety profile of DHNSC derivatives. Results indicated low cytotoxicity in mammalian cell lines at therapeutic concentrations, supporting their potential use in clinical applications .

Properties

Molecular Formula |

C10H17ClO2S |

|---|---|

Molecular Weight |

236.76 g/mol |

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-sulfonyl chloride |

InChI |

InChI=1S/C10H17ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h8-10H,1-7H2 |

InChI Key |

AFKIBSLYCRGOMI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2CC(CCC2C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.